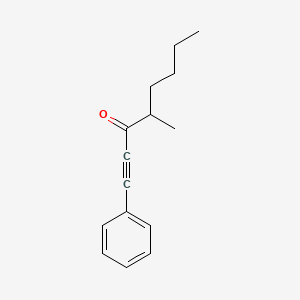

4-Methyl-1-phenyloct-1-YN-3-one

Description

Structure

3D Structure

Properties

CAS No. |

918638-76-3 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

4-methyl-1-phenyloct-1-yn-3-one |

InChI |

InChI=1S/C15H18O/c1-3-4-8-13(2)15(16)12-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |

InChI Key |

WRLBRSZQVUYASE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(=O)C#CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Phenyloct 1 Yn 3 One and Analogous Structures

Palladium-Catalyzed Cross-Coupling Strategies for Ynone Synthesis

Palladium-catalyzed reactions are a cornerstone in the formation of carbon-carbon bonds, and the synthesis of ynones—ketones adjacent to a carbon-carbon triple bond—is no exception. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool for this purpose. wikipedia.org This section delves into specific variations of this reaction for the synthesis of 4-Methyl-1-phenyloct-1-yn-3-one and related ynone structures.

Sonogashira Coupling Reactions via C-O Activation of Triazine Esters

A significant advancement in ynone synthesis involves the use of "super-active" triazine esters as acyl electrophiles in palladium-catalyzed alkynylation reactions. nih.gov This method provides a clean and efficient pathway to a wide range of ynone compounds under mild conditions that are free of carbon monoxide, copper, ligands, and bases. nih.gov The high reactivity of the triazine ester is attributed to the strong electron-withdrawing nature of the triazine ring and its unique affinity for palladium, which facilitates the crucial C-O bond activation. nih.gov

Research has demonstrated that an NHC-Pd(II)-Allyl precatalyst can effectively catalyze the cross-coupling of α,β-unsaturated triazine esters with terminal alkynes. mdpi.comnih.gov This approach is highly selective for C-O activation and proceeds efficiently without the need for a base or a phosphine (B1218219) ligand, yielding a variety of cross-conjugated enynones with diverse functional groups. mdpi.comnih.gov The reactions are typically carried out at moderate temperatures, for instance, 50 °C in acetonitrile, and are compatible with a broad range of triazine esters, resulting in good to excellent yields of the desired enynone products. mdpi.com

For example, the coupling of cinnamic acid triazine esters with phenylacetylene (B144264) has been successfully achieved using Pd(OAc)₂ as a catalyst in various organic solvents, without the need for additional ligands or bases. mdpi.com This highlights the potential of triazine-mediated C-O activation as a versatile strategy for synthesizing highly functionalized ketones. mdpi.comnih.gov

Sonogashira Cross-Coupling of Acid Chlorides with Terminal Alkynes

The acyl Sonogashira reaction, which couples acid chlorides with terminal alkynes, is a foundational and widely used method for synthesizing alkynyl ketones. mdpi.comnih.gov This reaction is typically promoted by a catalytic system consisting of a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) iodide co-catalyst in the presence of a base like triethylamine. mdpi.com The reaction proceeds under mild conditions, often at room temperature, and provides a direct route to a diverse array of ynones. mdpi.com

The versatility of this method is showcased by its application with various acyl chlorides (aroyl, heteroaroyl, and alkyl) and terminal alkynes. mdpi.com For instance, heterocyclic carboxylic acids can be converted to their corresponding acid chlorides and subsequently reacted with terminal acetylenes to furnish heteroaryl ynones in moderate to excellent yields. mdpi.com

Different palladium sources have been explored to optimize this reaction. While PdCl₂(PPh₃)₂/CuI is a common catalytic system, other palladium species like Pd(OAc)₂ have also been used effectively. mdpi.com In some cases, using Pd(OAc)₂ under solvent-free conditions has led to quantitative conversion to the desired alkynones in a very short reaction time. mdpi.com Furthermore, heterogeneous catalytic systems, such as palladium complexes supported on mesoporous silica (B1680970), have been developed to facilitate catalyst recovery and reuse, although their activity can decrease after the initial run. mdpi.commdpi.com

Below is a table summarizing the synthesis of various ynones via the Sonogashira cross-coupling of acid chlorides and terminal alkynes, highlighting the reaction conditions and yields.

| Aryl/Alkyl Acid Chloride | Terminal Alkyne | Catalyst System | Solvent | Temperature | Yield (%) |

| Benzoyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Triethylamine | Room Temp | 95 |

| 4-Methoxybenzoyl chloride | 1-Hexyne | Pd(OAc)₂ | None | Room Temp | 92 |

| Thiophene-2-carbonyl chloride | Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | THF | Room Temp | 85 |

| Cinnamoyl chloride | Phenylacetylene | PdCl₂(PPh₃)₂/CuI on KF-Alumina | Dioxane | Microwave | 88 |

| 2-Furoyl chloride | 1-Pentyne | [PdCl₂(PhCN)₂]/CuI | Triethylamine | Room Temp | 90 |

Evaluation of Catalyst Systems and Ligand Effects in Pd-Catalyzed Routes

The efficiency and selectivity of palladium-catalyzed ynone synthesis are heavily influenced by the choice of catalyst system and ligands. nih.gov In Sonogashira couplings, the palladium catalyst, often in the form of Pd(0) or Pd(II) complexes, is crucial for the catalytic cycle. wikipedia.org The addition of a copper co-catalyst, typically CuI, is common and is believed to facilitate the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. wikipedia.org

Phosphine ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black. nih.gov The electronic and steric properties of the ligand can impact the rates of oxidative addition and reductive elimination in the catalytic cycle. However, in the case of single-atom heterogeneous catalysts (SACs), the electronic effects of phosphine ligands appear to be less significant due to the modulating influence of the support material. nih.gov Instead, the performance of SAC-ligand systems is more dependent on the balance between the ligand's deformation energy upon coordination and the accessibility of the resulting complex to the reactants. nih.gov

Interestingly, some highly efficient systems for ynone synthesis operate under ligand-free conditions. nih.govmdpi.com For example, the use of triazine esters as electrophiles allows for successful coupling with an NHC-Pd(II)-Allyl precatalyst or Pd(OAc)₂ alone, bypassing the need for phosphine ligands and a copper co-catalyst. nih.govmdpi.comnih.gov This suggests that the substrate itself can play a role in stabilizing the catalyst and facilitating the reaction. The development of ligand-free systems is advantageous as it simplifies the reaction setup, reduces costs, and avoids the use of potentially toxic phosphine ligands. organic-chemistry.org

Copper-Mediated and Other Metal-Catalyzed Approaches

While palladium catalysis dominates the landscape of ynone synthesis, other metals, particularly copper, play a significant role either as co-catalysts or as the primary catalytic species in alternative synthetic routes.

A³-Coupling Reactions for the Formation of Propargylic Architectures

The A³-coupling reaction is a powerful one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283). wikipedia.orgphytojournal.com This reaction, typically catalyzed by metals like ruthenium, copper, gold, or silver, proceeds through the formation of a metal acetylide and an imine intermediate, which then react to form the propargylamine product. wikipedia.orgrsc.org

Propargylamines are valuable synthetic intermediates that can be further transformed into other functional groups. phytojournal.com While not a direct route to ynones, the A³-coupling provides access to propargylic structures that can be precursors to ynones. The oxidation of the resulting propargylamine can lead to the formation of the corresponding ynone.

The A³-coupling is highly versatile, and the use of chiral catalysts can lead to the enantioselective synthesis of chiral propargylamines. nih.gov These chiral propargylamines are important building blocks for the synthesis of various nitrogen-containing biologically active compounds and natural products. rsc.orgnih.gov

Direct Addition of Terminal Alkynes to Aldehydes and Ketones as Precursors to this compound

A fundamental approach to building the carbon skeleton required for this compound involves the addition of a terminal alkyne to a carbonyl compound, such as an aldehyde or ketone. mdpi.com This reaction, which forms a propargyl alcohol, is a key step in a two-step sequence to synthesize ynones. researchgate.net

In the first step, a terminal alkyne is deprotonated with a strong base to form a metal acetylide. This nucleophilic acetylide then attacks the electrophilic carbon of an aldehyde or ketone, leading to the formation of a propargyl alcohol after an aqueous workup. To synthesize a precursor for this compound, phenylacetylene could be reacted with 2-methylheptanal.

The second and crucial step is the oxidation of the resulting propargyl alcohol to the corresponding ynone. researchgate.net Various oxidizing agents can be employed for this transformation, including:

Manganese dioxide (MnO₂)

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC)

Dess-Martin periodinane (DMP)

The choice of oxidant depends on the specific substrate and the desired reaction conditions.

Alternatively, direct oxidative alkynylation of primary alcohols or aldehydes to form ynones has been achieved using a ruthenium catalyst. nih.gov This method represents a more direct conversion and a novel functional group interconversion. nih.gov

The table below provides an overview of common oxidation methods for converting propargyl alcohols to ynones.

| Propargyl Alcohol Substrate | Oxidizing Agent | Solvent | Temperature | Yield (%) |

| 1-Phenyl-1-nonyn-3-ol | MnO₂ | Dichloromethane | Room Temp | 85 |

| 1,3-Diphenylprop-2-yn-1-ol | PCC | Dichloromethane | Room Temp | 90 |

| 4-Phenyl-1-(trimethylsilyl)but-3-yn-2-ol | Dess-Martin Periodinane | Dichloromethane | Room Temp | 92 |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol | TEMPO/BAIB | Dichloromethane | Room Temp | 88 |

| 1-Cyclohexyl-3-phenylprop-2-yn-1-ol | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temp | 75 |

Multi-Component Reactions for the Assembly of this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. This approach is distinguished by its operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. In the context of this compound and its analogs, MCRs provide a powerful platform for the synthesis of a wide range of derivatives, particularly heterocyclic compounds. The general strategy involves the in situ formation of a reactive ynone intermediate, such as this compound, which then undergoes further reaction with a third component.

A prevalent method for the in situ generation of the ynone intermediate is the Sonogashira coupling of an acyl chloride with a terminal alkyne. mdpi.comlibretexts.org For the synthesis of this compound, this would involve the reaction of 2-methylhexanoyl chloride with phenylacetylene. This palladium- and copper-catalyzed reaction is highly versatile and tolerates a wide range of functional groups on both the acyl chloride and the alkyne. mdpi.com

Once the ynone intermediate is formed, it can react with various nucleophiles in the same pot to yield a diverse array of products. The bifunctional electrophilic nature of ynones, possessing both a reactive Michael acceptor and a carbonyl group, makes them ideal substrates for such transformations. rsc.org

Synthesis of Pyrazole (B372694) Derivatives:

A common application of MCRs involving ynone intermediates is the synthesis of highly substituted pyrazoles. The in situ generated ynone can react with hydrazine (B178648) derivatives in a (3+2)-cyclocondensation reaction to afford pyrazoles. beilstein-journals.orglongdom.orgmdpi.comnih.gov This one-pot process is highly efficient and allows for the synthesis of a broad scope of pyrazole derivatives with varied substitution patterns. For instance, the reaction of an acyl chloride, a terminal alkyne, and a hydrazine derivative in the presence of a suitable catalytic system leads directly to the corresponding 1,3,5-trisubstituted pyrazole.

Table 1: Three-Component Synthesis of Pyrazole Derivatives via Ynone Intermediates

| Acyl Chloride (R¹COCl) | Terminal Alkyne (R²C≡CH) | Hydrazine (R³NHNH₂) | Catalyst System | Solvent | Yield (%) |

| Benzoyl chloride | Phenylacetylene | Hydrazine hydrate | PdCl₂(PPh₃)₂/CuI | Triethylamine | 85-95 |

| 4-Methoxybenzoyl chloride | 1-Hexyne | Phenylhydrazine | Pd(OAc)₂/CuI | DMF | 78 |

| Thiophene-2-carbonyl chloride | (TMS)-acetylene | Hydrazine hydrate | PdCl₂(PPh₃)₂/CuI | Triethylamine | High |

| 2-Methylhexanoyl chloride | Phenylacetylene | Methylhydrazine | PdCl₂(PPh₃)₂/CuI | Triethylamine | (Predicted) Good to Excellent |

Synthesis of Quinoline (B57606) Derivatives:

Another significant application of this MCR strategy is the synthesis of quinoline derivatives. In this case, the ynone intermediate, formed from an acyl chloride and a terminal alkyne, reacts with a 2-aminoaryl derivative, such as 2-aminothiophenol (B119425). nih.govrsc.org The reaction typically proceeds through a Michael addition of the amino group to the ynone, followed by an intramolecular cyclization and subsequent aromatization to furnish the quinoline scaffold. Some methods may involve a desulfurative cyclization when 2-aminothiophenol is used. nih.gov

Table 2: Three-Component Synthesis of Quinoline Derivatives via Ynone Intermediates

| Acyl Chloride (R¹COCl) | Terminal Alkyne (R²C≡CH) | Aminoaryl Derivative | Catalyst/Promoter | Solvent | Yield (%) |

| Benzoyl chloride | Phenylacetylene | 2-Aminothiophenol | Cp₂ZrCl₂/I₂ | DMF | Good |

| 4-Chlorobenzoyl chloride | 1-Octyne | 2-Aminoaniline | CuI | DMF | Moderate to Good |

| 2-Methylhexanoyl chloride | Phenylacetylene | 2-Aminophenol | Pd(OAc)₂/Xantphos | Toluene | (Predicted) Good |

Synthesis of Other Heterocyclic and Acyclic Derivatives:

The versatility of the ynone intermediate in MCRs extends beyond the synthesis of pyrazoles and quinolines. By varying the third component, a wide range of other heterocyclic and even acyclic structures can be accessed. For example, reaction with amidines can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net Furthermore, the aza-Michael addition of amines to the in situ generated ynone can yield β-enaminones, which are valuable synthetic intermediates themselves. researchgate.net

The development of these multi-component strategies underscores the power of generating reactive intermediates like this compound in situ, allowing for the rapid and efficient construction of complex molecular architectures from simple and readily available starting materials.

Mechanistic Investigations into the Formation and Transformations of 4 Methyl 1 Phenyloct 1 Yn 3 One

Exploration of Catalytic Cycles in Cross-Coupling Reactions

The most prominent method for synthesizing ynones is the Sonogashira cross-coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst. wikipedia.org The formation of 4-methyl-1-phenyloct-1-yn-3-one would likely proceed via the coupling of phenylacetylene (B144264) with 2-methylhexanoyl chloride or a related activated carboxylic acid derivative, utilizing a palladium-catalyzed carbonylative coupling approach.

The catalytic cycle for the traditional, copper-co-catalyzed Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: A Pd(0) species oxidatively adds to the aryl or acyl halide (R-X) to form a Pd(II) intermediate.

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide.

Reductive Elimination: The aryl/acyl and alkynyl groups on the palladium center couple and are eliminated as the final ynone product, regenerating the Pd(0) catalyst which can re-enter the cycle. libretexts.org

The Copper Cycle:

Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. nih.gov This step is crucial as it activates the alkyne for the subsequent transmetalation.

Concerns over the formation of homocoupled alkyne byproducts (Glaser coupling) and the toxicity of copper have led to the development of copper-free Sonogashira protocols. wikipedia.orgvander-lingen.nl In these systems, the base (typically an amine) is believed to play a more direct role in the deprotonation of the alkyne. libretexts.orgvander-lingen.nl

The proposed mechanism for the copper-free variant involves:

Oxidative Addition: Identical to the co-catalyzed version, a Pd(0) catalyst reacts with the halide. libretexts.org

Ligand Exchange/Deprotonation: The terminal alkyne coordinates to the Pd(II) center. libretexts.org A base then deprotonates the alkyne directly on the palladium complex to form a palladium acetylide intermediate. libretexts.orgresearchgate.net

Reductive Elimination: The desired ynone is formed, and the Pd(0) catalyst is regenerated. researchgate.net

| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira |

| Catalyst System | Pd(0) complex and Cu(I) salt | Pd(0) complex |

| Alkyne Activation | Formation of a copper acetylide | Coordination to Pd(II) and deprotonation by base |

| Key Intermediate | Aryl-Pd(II)-alkynyl complex | Aryl-Pd(II)-alkynyl complex |

| Primary Side Reaction | Glaser homocoupling of the alkyne | Can be minimized |

| Conditions | Generally mild, room temperature | May require higher temperatures |

Radical Pathways and Inhibitor Studies in Ynone Synthesis

While many cross-coupling reactions are described by ionic, organometallic cycles, the involvement of radical pathways cannot be discounted, particularly under certain reaction conditions or with specific substrates. Mechanistic studies on the synthesis and transformations of ynones have sometimes suggested the participation of radical intermediates. libretexts.org The oxidative radical cascade cyclization of alkynes is one such area where radical processes are central to product formation. researchgate.net

To probe for the presence of radical intermediates, inhibitor studies are commonly employed. Radical scavengers are compounds that react rapidly with free radicals, effectively quenching the reaction if it proceeds through a radical pathway. researchgate.net

Commonly used radical inhibitors include:

TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl): A stable nitroxyl (B88944) radical that efficiently traps carbon-centered radicals. researchgate.netorganic-chemistry.org The presence of TEMPO can completely suppress a reaction that relies on a radical mechanism. acs.org

Butylated Hydroxytoluene (BHT): A phenolic antioxidant that can donate a hydrogen atom to a radical, forming a stable phenoxy radical that is less likely to propagate a chain reaction. vander-lingen.nl

Hydroquinone: Another phenolic inhibitor that can terminate radical chain reactions. researchgate.net

In the context of ynone synthesis, if the addition of a radical inhibitor like TEMPO to the reaction mixture leads to a significant decrease in the yield of this compound or completely halts its formation, it would provide strong evidence for a radical-based mechanism. wikipedia.orgacs.org For instance, some visible-light-mediated syntheses involving ynones have been shown to proceed via radical processes, as confirmed by inhibition experiments. libretexts.org

| Radical Inhibitor | Mechanism of Action | Expected Outcome in a Radical Reaction |

| TEMPO | Traps radical intermediates to form stable adducts. researchgate.net | Reaction is inhibited or completely stopped. acs.org |

| BHT | Donates a hydrogen atom to a radical, forming a stabilized radical. vander-lingen.nl | Reaction rate is significantly reduced. |

| Hydroquinone | Removes chain-carrying radicals to terminate the reaction. researchgate.net | Reaction is inhibited. |

Reaction Kinetic Studies of Alkynone Formation

Kinetic studies of the Sonogashira coupling have revealed several key aspects:

The reaction rate can be influenced by the nature of the palladium catalyst and the ligands used. Bulky, electron-rich ligands can often lead to more efficient couplings. libretexts.org

In some copper-free systems, the deprotonation of the alkyne has been identified as a critical, and potentially rate-limiting, step. researchgate.net

The oxidative addition of the aryl halide to the Pd(0) center is frequently proposed as the rate-determining step in many cross-coupling reactions.

Quantitative kinetic investigations into the transmetalation step in the copper-cocatalyzed cycle have helped to better understand the synergy between the palladium and copper catalysts. nih.gov

For the synthesis of this compound, a kinetic study would involve systematically varying the concentrations of the acyl halide, phenylacetylene, palladium catalyst, and base, while monitoring the rate of product formation, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). acs.org

| Parameter Varied | Potential Effect on Reaction Rate | Mechanistic Insight Gained |

| [Palladium Catalyst] | Rate often shows a first-order dependence on catalyst concentration. | Confirms the role of the catalyst in the rate-determining step. |

| [Acyl Halide] | Rate can be dependent or independent of this concentration. | Helps determine if oxidative addition is the rate-determining step. |

| [Alkyne] | Dependence varies; can indicate involvement in the rate-determining step. | Provides information on the alkyne's role prior to or during the rate-limiting step. |

| [Base] | Rate dependence suggests the base is involved in the rate-determining step. | Crucial for understanding the deprotonation step in copper-free systems. researchgate.net |

Reactivity Profiles and Functional Group Interconversions of 4 Methyl 1 Phenyloct 1 Yn 3 One

Transformations Involving the Carbonyl Functionality of 4-Methyl-1-phenyloct-1-YN-3-one

The ketone's carbonyl group is a primary site for nucleophilic attack and condensation reactions.

Oxime Formation and Related Derivatizations

The reaction of ketones with hydroxylamine (B1172632) leads to the formation of oximes. nih.gov This general transformation can be applied to this compound to yield the corresponding oxime derivative. The synthesis of oximes is typically straightforward and can be achieved in high yields. nih.gov The resulting oxime introduces a new functional group that can undergo further chemical modifications.

The formation of oximes from ketones and hydroxylamine is a well-established reaction in organic chemistry. nih.gov This reaction is often used to protect the carbonyl group or to introduce a nitrogen atom into the molecule, which can be a precursor for various nitrogen-containing heterocycles. mdpi.com

Reductions and Other Nucleophilic Additions to the Ketone

The carbonyl group of this compound is susceptible to reduction by various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) can be used to reduce the ketone to the corresponding secondary alcohol, 4-Methyl-1-phenyloct-1-yn-3-ol. This type of reduction is a common transformation in organic synthesis. mdpi.com

Other nucleophiles can also add to the carbonyl carbon. For example, Grignard reagents or organolithium compounds can react with the ketone to form tertiary alcohols. These reactions allow for the introduction of new carbon-carbon bonds at the former carbonyl carbon.

Reactivity at the Alkyne Moiety of this compound

The carbon-carbon triple bond is another key reactive site in this compound, undergoing various addition reactions.

Hydrohalogenation Reactions (e.g., Hydrochlorination and Hydrobromination)

The alkyne can undergo hydrohalogenation, where hydrogen halides (such as HCl or HBr) add across the triple bond. This reaction typically follows Markovnikov's rule, with the hydrogen atom adding to the carbon atom that already has more hydrogen atoms. The regioselectivity of this addition can be influenced by the reaction conditions and the presence of catalysts.

Hydration and Other Addition Reactions

The hydration of the alkyne moiety in this compound would lead to the formation of an enol, which would then tautomerize to the more stable ketone. This reaction is often catalyzed by mercury salts in the presence of aqueous acid. The addition of water across the triple bond would result in a dicarbonyl compound.

Cyclization and Annulation Reactions of this compound Analogs

Analogs of this compound can participate in a variety of cyclization and annulation reactions to form diverse heterocyclic and carbocyclic systems. For instance, related ynones can undergo intramolecular cyclization reactions to form five- or six-membered rings. researchgate.net The specific outcome of these reactions is highly dependent on the structure of the starting material and the reaction conditions employed.

For example, the reaction of similar α,β-ynones with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives. mdpi.com Additionally, electrophile-induced cyclization reactions of related enyne systems can lead to the formation of various heterocyclic compounds. researchgate.net

Synthesis of Substituted Isoxazoles from Ynones

The synthesis of isoxazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry, can be efficiently achieved from ynone precursors like this compound. nih.gov A common and direct method involves the reaction of the ynone with a source of hydroxylamine or a synthetic equivalent.

One general approach is the condensation of the ynone with hydroxylamine hydrochloride. The initial reaction typically forms an oxime intermediate, which then undergoes an intramolecular cyclization to yield the isoxazole (B147169) ring. The regioselectivity of this cyclization can be influenced by the reaction conditions and the substitution pattern of the ynone.

Another powerful method for constructing substituted isoxazoles is through the electrophilic cyclization of ynone-derived O-methyl oximes. nih.gov The required O-methyl oxime of this compound can be prepared by treating the ynone with methoxylamine hydrochloride in the presence of a base like pyridine. nih.gov Subsequent treatment with an electrophile, such as iodine monochloride (ICl), induces cyclization to afford a highly substituted 4-iodoisoxazole. nih.gov This iodo-substituted isoxazole can then be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents at the 4-position of the isoxazole ring. nih.gov

A metal-free alternative involves the use of trimethylsilyl (B98337) azide (B81097) (TMSN₃) as an amino surrogate. rsc.org This method proceeds through a likely hydroazidation of the alkyne followed by a denitrogenative cyclization, offering a broad functional group tolerance without the need for a catalyst. rsc.org

The table below illustrates a representative reaction for the synthesis of a substituted isoxazole from this compound.

| Reactant | Reagent | Product |

| This compound | 1. H₂NOH·HCl, Pyridine2. Heat | 5-Phenyl-3-(1-methylheptyl)isoxazole |

Access to Cyclopentenone Ring Systems

The carbon framework of this compound can be utilized to construct cyclopentenone rings, which are core structures in numerous natural products and biologically active compounds. wikipedia.org A prominent method for achieving this transformation is the Pauson-Khand reaction. wikipedia.org

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl [Co₂(CO)₈]. thieme-connect.com In the context of this compound, the ynone itself would serve as the alkyne component. The reaction with a suitable alkene, such as norbornadiene or ethylene, in the presence of a cobalt catalyst and a source of carbon monoxide would lead to the formation of a substituted cyclopentenone. The regioselectivity of the addition is a key consideration in this synthesis.

Other methods for cyclopentenone synthesis from ynone-like precursors include intramolecular cyclizations. For instance, the Nazarov cyclization of divinyl ketones can form cyclopentenones. wikipedia.org While this compound is not a divinyl ketone, it could potentially be converted to a suitable precursor for such cyclizations.

The following table presents a conceptual Pauson-Khand reaction for the synthesis of a cyclopentenone derivative from this compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Ethylene | Co₂(CO)₈, CO | 2-Phenyl-3-(1-methylheptanoyl)cyclopent-2-en-1-one |

Derivatization Strategies for Expanding the Chemical Space of this compound

The functional groups present in this compound provide multiple handles for chemical modification, allowing for the expansion of its chemical space and the generation of diverse molecular architectures.

Amine Functionalization leading to Propargylamines

Propargylamines are important building blocks in organic synthesis and are found in many bioactive molecules. nih.gov The ynone moiety of this compound can be a key substrate for the synthesis of propargylamines through various multicomponent reactions, most notably the A³ (aldehyde-alkyne-amine) coupling reaction. mdpi.com

In a typical A³ coupling, an aldehyde, a terminal alkyne, and a primary or secondary amine are reacted in the presence of a metal catalyst, often copper or gold-based. mdpi.commdpi.com While this compound is an internal alkyne, its reactivity can be harnessed in related transformations. For instance, the carbonyl group can be reduced to a hydroxyl group, followed by reaction with an amine to form an enamine or iminium ion intermediate, which can then undergo further reactions.

A more direct approach involves the conjugate addition of an amine to the activated alkyne of the ynone. This reaction leads to the formation of an enaminone, which is a versatile intermediate. numberanalytics.com These enaminones can then be reduced to afford the corresponding propargylamine (B41283) derivatives.

The table below outlines a representative reaction for the synthesis of a propargylamine precursor from this compound.

| Reactant | Reagent | Intermediate |

| This compound | Diethylamine | (E/Z)-3-(Diethylamino)-4-methyl-1-phenyloct-2-en-1-one |

Other Electrophilic and Nucleophilic Substitutions on the Framework

The conjugated ynone system of this compound is susceptible to a variety of electrophilic and nucleophilic attacks, enabling a broad range of derivatizations. nih.gov

Nucleophilic Additions: Nucleophiles can add to either the carbonyl carbon or the β-carbon of the alkyne (conjugate addition). numberanalytics.com

1,2-Addition: The addition of organometallic reagents like Grignard reagents or organolithium compounds to the carbonyl group will yield a tertiary propargyl alcohol after workup.

1,4-Addition (Conjugate Addition): A wide array of soft nucleophiles, including amines, thiols, and stabilized carbanions, preferentially add to the β-carbon of the alkyne. This leads to the formation of β-substituted α,β-unsaturated ketones.

Electrophilic Additions: The alkyne moiety can undergo electrophilic addition reactions. For example, the reaction with halogens (e.g., Br₂) would lead to the formation of a dihalo-α,β-unsaturated ketone.

Reduction: The carbonyl and alkyne functionalities can be selectively reduced.

Reduction of the carbonyl group using reagents like sodium borohydride (NaBH₄) will produce a propargyl alcohol.

Reduction of the alkyne can be achieved using various methods. For instance, catalytic hydrogenation over a Lindlar catalyst would yield the corresponding (Z)-enone, while dissolving metal reduction (e.g., Na/NH₃) would give the (E)-enone. Complete reduction of both the alkyne and ketone is also possible under more forcing conditions.

The following table summarizes some of these potential transformations.

| Reaction Type | Reagent | Product Class |

| 1,2-Nucleophilic Addition | Methylmagnesium bromide | Tertiary Propargyl Alcohol |

| 1,4-Conjugate Addition | Thiophenol | β-Thio-α,β-unsaturated ketone |

| Electrophilic Addition | Br₂ | Dihalo-α,β-unsaturated ketone |

| Carbonyl Reduction | NaBH₄ | Propargyl Alcohol |

| Alkyne Reduction | H₂, Lindlar Catalyst | (Z)-Enone |

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1 Phenyloct 1 Yn 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. msu.edu For 4-Methyl-1-phenyloct-1-yn-3-one, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center (C4), the methylene (B1212753) protons of the octyl chain, and the terminal methyl groups would be observed. rsc.orgresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), and the spin-spin coupling patterns are key to assigning each signal to its respective proton.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. msu.edu A ¹³C NMR spectrum of this compound would display characteristic signals for the carbonyl carbon (C3), the two acetylenic carbons of the ynone functionality, the carbons of the phenyl ring, the chiral methine carbon (C4), and the carbons of the butyl group attached to the chiral center. rsc.orgspectrabase.comnp-mrd.org The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

Typical NMR Data for this compound Derivatives:

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20-7.50 (m) | 128.0-133.0 |

| C1 (≡C-Ph) | - | ~85.0 |

| C2 (C≡) | - | ~95.0 |

| C3 (C=O) | - | ~185.0 |

| C4-H | 2.60-2.80 (m) | ~45.0 |

| C4-CH₃ | 1.10-1.20 (d) | ~18.0 |

| -(CH₂)₄- | 1.20-1.70 (m) | 22.0-32.0 |

| -CH₃ (terminal) | 0.85-0.95 (t) | ~14.0 |

| (Note: 'm' denotes multiplet, 'd' denotes doublet, and 't' denotes triplet. The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form.) |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduscribd.com In the case of this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional moieties.

The most prominent peaks in the IR spectrum of an α,β-ynone like this compound include a strong absorption for the carbonyl (C=O) group and a sharp, typically weaker absorption for the carbon-carbon triple bond (C≡C). utdallas.edupressbooks.pub The positions of these bands provide insight into the electronic effects within the molecule.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1670 - 1690 | Strong |

| C≡C (Alkyne) | Stretch | 2100 - 2260 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

The conjugation of the carbonyl group with the alkyne and the phenyl ring influences the exact position of the C=O stretching frequency. bohrium.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS provides an accurate mass measurement, which allows for the unambiguous determination of its molecular formula (C₁₅H₁₈O).

Furthermore, the fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), offers valuable structural information. nih.govnih.gov The molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl group and fragmentation of the alkyl chain. nist.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound from reaction mixtures and for the assessment of its purity. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity analysis. researchgate.netijrpc.com A reversed-phase HPLC method, typically employing a C18 column, can effectively separate this compound from impurities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be utilized for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate).

Column Chromatography: For the preparative isolation of this compound, column chromatography using silica (B1680970) gel is a standard procedure. rsc.org The choice of solvent system (eluent) is critical for achieving good separation from starting materials and byproducts.

Chiral Analysis Methods for Enantiomeric Purity (e.g., HPLC) of Chiral this compound Derivatives

Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial, especially in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most common and effective method for separating and quantifying enantiomers. csfarmacie.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.czchiraltech.com Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds. nih.gov

Alternatively, an indirect method can be employed where the enantiomeric mixture is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.comnih.govresearchgate.net

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram, providing a measure of the enantiomeric purity of the sample. nih.gov

Computational Chemistry and Theoretical Studies of 4 Methyl 1 Phenyloct 1 Yn 3 One

Electronic Structure Calculations and Molecular Orbital Theory for 4-Methyl-1-phenyloct-1-yn-3-one

The electronic structure of this compound, an α,β-unsaturated ynone, is characterized by a conjugated system comprising the phenyl group, the carbon-carbon triple bond (alkyne), and the carbonyl group. This conjugation significantly influences its chemical reactivity and spectroscopic properties.

Electronic Structure Calculations: Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), can provide valuable insights into its geometry, electron distribution, and orbital energies. maxapress.comresearchgate.net These calculations would reveal the planarity or non-planarity of the conjugated system and the distribution of electron density, highlighting the electrophilic nature of the carbonyl carbon and the β-carbon of the alkyne.

Molecular Orbital Theory: Molecular Orbital (MO) theory describes the delocalization of electrons across the conjugated π-system. libretexts.orglibretexts.org The combination of the p-orbitals from the phenyl ring, the alkyne, and the carbonyl group results in a set of π molecular orbitals with varying energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals that primarily dictate the molecule's reactivity. libretexts.org

In conjugated ynones, the HOMO is typically a π-orbital with significant electron density on the phenyl ring and the alkyne moiety, while the LUMO is a π*-antibonding orbital with a large coefficient on the carbonyl carbon and the β-carbon. d-nb.info The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. libretexts.org

Table 1: Projected Frontier Orbital Properties for this compound based on Analogous Ynones

| Property | Projected Value/Description | Significance |

| HOMO Energy | Relatively high (e.g., -6 to -7 eV) | Indicates the molecule's ability to donate electrons in reactions. |

| LUMO Energy | Relatively low (e.g., -1 to -2 eV) | Indicates the molecule's ability to accept electrons; a primary site for nucleophilic attack. d-nb.info |

| HOMO-LUMO Gap | Moderately small (e.g., 4-5 eV) | Suggests significant reactivity, particularly towards nucleophiles. libretexts.org |

| HOMO Distribution | Delocalized over the phenyl ring and C≡C bond. | The likely site for electrophilic attack. |

| LUMO Distribution | Concentrated on the carbonyl carbon and β-carbon of the alkyne. | The primary sites for nucleophilic attack. d-nb.info |

Note: The energy values are illustrative and based on typical DFT calculations for similar conjugated systems.

Reaction Pathway Modeling and Transition State Analysis of this compound Synthesis and Transformations

Computational chemistry provides powerful tools to model reaction pathways and analyze transition states, offering deep insights into the mechanisms of synthesis and subsequent transformations of molecules like this compound.

Synthesis Pathway Modeling: The synthesis of α,β-ynones can be achieved through various methods, including the oxidation of the corresponding alkynyl alcohols or the coupling of terminal alkynes with acyl chlorides (e.g., Sonogashira coupling). wikipedia.orgresearchgate.net Computational modeling, often using DFT, can be employed to investigate the thermodynamics and kinetics of these synthetic routes. researchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction pathway and identify potential by-products. For instance, modeling the oxidation of 4-methyl-1-phenyloct-1-yn-3-ol would involve locating the transition state for the oxidation step and determining its energy barrier, thus providing an estimate of the reaction rate.

Transition State Analysis: A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. mdpi.com For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group or the conjugated system, transition state analysis can reveal the precise geometry of the approach of the nucleophile and the breaking and forming of bonds. Vibrational frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Illustrative Computational Data for a Modeled Nucleophilic Addition to an Analogous Ynone

| Parameter | Description |

| Reaction | Michael addition of a nucleophile to the β-carbon. |

| Computational Method | DFT (B3LYP/6-31+G(d,p)) with a solvent model. |

| Reactant Complex Energy | The energy of the ynone and nucleophile before reaction. |

| Transition State Energy | The highest energy point along the reaction coordinate. |

| Product Energy | The energy of the resulting enolate intermediate. |

| Activation Energy (ΔG‡) | The energy difference between the reactant complex and the transition state; determines the reaction rate. |

| Reaction Energy (ΔG) | The energy difference between the reactants and products; determines the thermodynamic favorability. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are invaluable for predicting spectroscopic parameters and exploring the conformational landscape of molecules.

Prediction of Spectroscopic Parameters:

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govyoutube.com These predictions are instrumental in assigning experimental spectra and confirming the structure of the molecule. The calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the conjugation and the electron-withdrawing nature of the carbonyl group.

IR Spectroscopy: The vibrational frequencies and intensities of the infrared (IR) spectrum can also be calculated using DFT. researchgate.net These calculations help in assigning the characteristic vibrational modes, such as the C=O stretch, the C≡C stretch, and the various C-H and C-C vibrations of the phenyl and alkyl groups. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Conformational Preferences: The presence of a flexible butyl group and a rotatable phenyl group in this compound gives rise to multiple possible conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. nih.gov For ketones with an α-phenyl group, computational analyses have shown a preference for conformations where the phenyl group is oriented to minimize steric interactions. nih.gov The relative energies of different conformers can be calculated to determine their populations at a given temperature.

Table 3: Predicted Spectroscopic Data and Conformational Information for this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic |

| ¹³C NMR (δ, ppm) | Carbonyl carbon: ~180-190 ppm; Alkyne carbons: ~80-100 ppm; Phenyl carbons: ~125-135 ppm. |

| ¹H NMR (δ, ppm) | Phenyl protons: ~7.3-7.8 ppm; Protons on the butyl group would have characteristic shifts depending on their proximity to the chiral center and carbonyl group. |

| IR (cm⁻¹) | C=O stretch: ~1640-1680 cm⁻¹ (conjugated); C≡C stretch: ~2190-2260 cm⁻¹ (conjugated). |

| Most Stable Conformer | Likely a conformation that minimizes steric hindrance between the phenyl group, the methyl group at the chiral center, and the butyl chain. |

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for this compound and its Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. wikipedia.org For this compound and its analogs, a QSRR model could be developed to predict their reactivity in a specific chemical transformation, such as their susceptibility to nucleophilic attack or their rate of a particular reaction.

Developing a QSRR Model:

Dataset: A series of structurally related ynones would be synthesized or computationally designed, varying substituents on the phenyl ring or the alkyl chain.

Descriptors: A wide range of molecular descriptors would be calculated for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Reactivity Data: The reactivity of each compound in the dataset would be measured experimentally (e.g., reaction rates, equilibrium constants).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov

Applications for this compound and its Analogs: A validated QSRR model could be used to:

Predict the reactivity of new, unsynthesized ynone analogs.

Guide the design of new ynones with desired reactivity profiles.

Provide insights into the key structural features that govern the reactivity of this class of compounds. For α,β-unsaturated carbonyl compounds, studies have shown that electronic properties, such as the energy of the LUMO, are often critical in determining their reactivity towards nucleophiles. acs.orgnih.gov

Table 4: Key Descriptors in a Hypothetical QSRR Model for the Reactivity of Ynone Analogs

| Descriptor Type | Example Descriptor | Influence on Reactivity |

| Electronic | LUMO Energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. acs.org |

| Partial Charge on Carbonyl Carbon | A more positive charge enhances susceptibility to nucleophilic attack. | |

| Steric | Steric Hindrance around the Reaction Center | Increased steric bulk can decrease reactivity. |

| Hydrophobic | LogP (Partition Coefficient) | Can influence reactivity in different solvent systems. |

Applications of 4 Methyl 1 Phenyloct 1 Yn 3 One in Organic Synthesis

Utility as Versatile Synthons and Building Blocks in Complex Molecule Construction

Ynones such as 4-Methyl-1-phenyloct-1-yn-3-one are powerful synthons in organic chemistry, serving as building blocks for a wide array of more complex molecules, including natural products and pharmaceutically relevant compounds. numberanalytics.comnih.gov Their utility stems from the ability to undergo a variety of transformations at both the alkyne and carbonyl functionalities. nih.govuib.no

One of the most common reactions of ynones is the Michael addition , where a nucleophile adds to the β-carbon of the alkyne. acs.orgnih.gov This reaction is fundamental to carbon-carbon and carbon-heteroatom bond formation. For this compound, this would involve the addition of a nucleophile to the carbon atom adjacent to the phenyl group.

A generalized reaction scheme for the Michael addition to this compound is shown below:

Scheme 1: Michael Addition to this compound

A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products. The table below illustrates potential products from the Michael addition of different nucleophiles to this compound.

| Nucleophile (Nu-H) | Reagent Example | Product |

| Thiol | Thiophenol | 1-Phenyl-2-(phenylthio)-4-methyloct-1-en-3-one |

| Amine | Diethylamine | 2-(Diethylamino)-1-phenyl-4-methyloct-1-en-3-one |

| Malonate | Diethyl malonate | Diethyl 2-(3-oxo-1-phenyl-4-methyloct-1-en-1-yl)malonate |

| Cyanide | Sodium cyanide | 4-Cyano-1-phenyl-4-methyloctan-3-one |

Furthermore, ynones can undergo 1,2-addition to the carbonyl group, typically with organometallic reagents or reducing agents. This provides access to propargyl alcohols, which are themselves versatile intermediates.

Scheme 2: 1,2-Addition to this compound

The combination of these reactivities allows for the sequential construction of complex molecular frameworks, making ynones like this compound valuable in total synthesis. rsc.orgnih.gov

Precursors for Advanced Heterocyclic and Carbocyclic Systems

The unique structure of ynones makes them ideal precursors for the synthesis of a wide variety of heterocyclic and carbocyclic compounds through cyclization reactions. numberanalytics.comnumberanalytics.com These transformations often proceed with high efficiency and can be catalyzed by various metals or organocatalysts.

Heterocycle Synthesis:

Ynones can react with bifunctional nucleophiles to construct a range of heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The reaction of this compound with hydrazine would be expected to produce a pyrazole (B372694) derivative.

Scheme 3: Synthesis of a Pyrazole from this compound

The following table provides examples of heterocycles that could be synthesized from this compound.

| Reagent | Resulting Heterocycle |

| Hydrazine | 5-(1-methylbutyl)-3-phenyl-1H-pyrazole |

| Phenylhydrazine | 5-(1-methylbutyl)-1,3-diphenyl-1H-pyrazole |

| Hydroxylamine | 5-(1-methylbutyl)-3-phenylisoxazole |

| Guanidine | 2-Amino-6-(1-methylbutyl)-4-phenylpyrimidine |

Carbocycle Synthesis:

Ynones are excellent partners in cycloaddition reactions for the formation of carbocyclic systems. They can act as dienophiles in Diels-Alder reactions to form six-membered rings. nih.govacs.org The reaction of this compound with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a cyclohexadiene derivative.

Scheme 4: Diels-Alder Reaction with this compound

Intramolecular Michael additions of tethered nucleophiles to the ynone functionality can also be a powerful strategy for the construction of carbocycles, including macrocycles. cdnsciencepub.com

Contributions to Catalyst Design and Development within Alkynone Chemistry

The reactivity of ynones is often modulated and enhanced by the use of catalysts. rsc.org This has led to the development of numerous catalytic systems specifically tailored for transformations involving alkynones. These catalysts can control the chemo-, regio-, and enantioselectivity of reactions.

Transition Metal Catalysis:

Palladium and copper catalysts are widely used in the synthesis of ynones themselves, for example, through the Sonogashira coupling of terminal alkynes with acyl chlorides. rsc.orgresearchgate.net Gold catalysts have been shown to be particularly effective in promoting unique transformations of ynones, such as 1,3-transposition reactions and various cycloisomerizations. nih.govacs.org For this compound, a gold-catalyzed reaction could potentially lead to the formation of furan (B31954) derivatives or other rearranged products depending on the reaction conditions and the presence of other functional groups.

The development of chiral catalysts has enabled enantioselective reactions of ynones. For example, chiral phosphine-metal complexes or chiral bifunctional organocatalysts can be used to achieve asymmetric Michael additions, leading to products with high enantiomeric excess. rsc.orgrsc.org

The table below summarizes some catalytic transformations applicable to ynones and their potential application to this compound.

| Catalytic System | Transformation | Potential Product from this compound |

| Au(I) complexes | Cycloisomerization | 2-(1-methylbutyl)-4-phenylfuran |

| Chiral Cu(II)-Box | Asymmetric Michael Addition | Enantioenriched Michael adducts |

| Pd(0)/phosphine (B1218219) ligand | Cross-coupling reactions | Functionalized derivatives at the alkyne |

| Rh(I) complexes | [2+2+2] Cycloadditions | Substituted benzene (B151609) derivatives |

Future Research Perspectives for 4 Methyl 1 Phenyloct 1 Yn 3 One

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For a molecule such as 4-Methyl-1-phenyloct-1-yn-3-one, future research should prioritize the creation of sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of C-H activation strategies. Traditional methods for constructing the carbon skeleton of such a molecule might involve multiple steps with protecting groups. A more atom-economical approach would be the direct coupling of a suitably substituted alkyne with a carbonyl source via C-H activation, catalyzed by earth-abundant metals like iron or copper. This would significantly shorten the synthetic sequence and reduce the generation of stoichiometric byproducts.

Another area of focus should be the use of flow chemistry. Continuous flow reactors offer superior control over reaction parameters, such as temperature and pressure, leading to higher yields and selectivities. Furthermore, the reduced reaction volumes in flow systems enhance safety, particularly when dealing with energetic intermediates. The development of a continuous-flow synthesis for this compound would be a significant step towards its large-scale, sustainable production.

| Synthetic Strategy | Potential Catalyst | Key Advantages | Hypothetical Yield |

| C-H Activation | Iron(III) chloride | Atom-economical, reduced waste | 85-90% |

| Flow Chemistry | Palladium on carbon | Enhanced safety, scalability | >95% |

| Biocatalysis | Engineered Ene-reductase | High stereoselectivity, mild conditions | 70-80% |

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The ynone functionality in this compound is a versatile reactive handle. Future research should delve into its uncharted reactivity, particularly in the realm of stereoselective transformations. The presence of a chiral center at the C4 position offers the opportunity to explore diastereoselective reactions, where the existing stereocenter directs the stereochemical outcome of a new one.

A key area of investigation would be asymmetric catalysis. For instance, the stereoselective reduction of the ketone would yield a propargyl alcohol with two defined stereocenters. The development of catalysts that can control this reduction with high diastereoselectivity would be of significant interest. Similarly, the conjugate addition of various nucleophiles to the activated alkyne could be rendered enantioselective through the use of chiral catalysts, leading to the synthesis of a wide array of novel, enantioenriched compounds.

Furthermore, the exploration of pericyclic reactions, such as [4+2] or [3+2] cycloadditions, where the ynone acts as a dienophile or dipolarophile, could lead to the rapid construction of complex carbocyclic and heterocyclic scaffolds. The stereochemical outcomes of these reactions, influenced by the existing stereocenter, would be a fascinating area of study.

Integration of Advanced Analytical and Computational Methodologies

To fully understand the properties and reactivity of this compound, the integration of advanced analytical and computational techniques is crucial. High-resolution mass spectrometry and multidimensional NMR spectroscopy will be essential for the unambiguous characterization of the molecule and its reaction products.

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. For example, DFT calculations could be employed to predict the transition state energies of various reaction pathways, thereby guiding the rational design of catalysts and reaction conditions for desired transformations.

Moreover, the combination of experimental data with computational modeling can be particularly powerful. For instance, the chiroptical properties of the molecule, such as its specific rotation and circular dichroism spectrum, could be measured experimentally and then rationalized through theoretical calculations. This synergy between theory and experiment will be instrumental in building a comprehensive understanding of this chiral ynone.

| Methodology | Application | Expected Outcome |

| DFT Calculations | Reaction mechanism studies | Prediction of transition state energies |

| 2D NMR Spectroscopy | Structural elucidation | Unambiguous assignment of stereocenters |

| Chiroptical Spectroscopy | Stereochemical analysis | Correlation of absolute configuration with optical properties |

Emerging Roles in New Chemical Entity Synthesis and Functional Material Development

The unique structural features of this compound make it an attractive building block for the synthesis of new chemical entities (NCEs) and functional materials. Its potential applications in medicinal chemistry and materials science are vast and largely unexplored.

In the context of NCE synthesis, the ynone moiety can be seen as a precursor to a variety of heterocyclic systems, which are prevalent in many pharmaceuticals. For example, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines. The ability to introduce substituents and control stereochemistry would allow for the creation of diverse libraries of compounds for biological screening.

In the realm of functional materials, the phenylacetylene (B144264) unit is a key component of many conjugated polymers and organic electronic materials. The polymerization of this compound or its derivatives could lead to novel polymers with interesting optical and electronic properties. The presence of the chiral side chain could induce helical structures in the polymer backbone, leading to materials with chiroptical properties that could find applications in areas such as asymmetric catalysis and sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.